Cas no 2172124-98-8 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid)

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid
- 2172124-98-8
- EN300-1538611
- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid
-
- インチ: 1S/C27H34N2O5/c1-4-16-27(3,25(32)28-18(2)10-9-15-24(30)31)29-26(33)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,18,23H,4,9-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: GWKXBAXRXSWAEU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C)(C(NC(C)CCCC(=O)O)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 105Ų
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1538611-1.0g |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1538611-500mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1538611-50mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1538611-5000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1538611-10000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1538611-2500mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1538611-250mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1538611-100mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1538611-1000mg |
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpentanamido]hexanoic acid |
2172124-98-8 | 1000mg |
$3368.0 | 2023-09-26 |
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid 関連文献
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acidに関する追加情報
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic Acid: A Comprehensive Guide to This Specialty Chemical
In the rapidly evolving field of peptide synthesis and pharmaceutical intermediates, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid (CAS No. 2172124-98-8) has emerged as a compound of significant interest. This Fmoc-protected amino acid derivative plays a crucial role in modern solid-phase peptide synthesis (SPPS), particularly in the development of novel therapeutic peptides and bioconjugation applications.
The molecular structure of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid features both the Fmoc protecting group and a unique branched alkyl chain, making it particularly valuable for creating peptides with enhanced stability and specific biological properties. Researchers are increasingly utilizing this compound in the synthesis of peptide drugs, especially those targeting metabolic disorders and neurological conditions, which represent some of the most active areas in current pharmaceutical research.
One of the key advantages of this compound lies in its orthogonal protection strategy. The Fmoc group can be selectively removed under mild basic conditions (typically using piperidine) while leaving other protecting groups intact. This characteristic makes 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid particularly valuable for automated peptide synthesizers, where sequential deprotection and coupling steps are required. The growing demand for custom peptide synthesis services in both academic and industrial settings has significantly increased interest in high-quality building blocks like this compound.
From a synthetic chemistry perspective, the 2-methylpentanamidohexanoic acid backbone of this molecule introduces interesting structural features. The branched alkyl chain can influence the secondary structure of resulting peptides, potentially enhancing their proteolytic stability and bioavailability. These properties are particularly relevant in the development of oral peptide therapeutics, a major focus area in current drug development given the limitations of injectable peptide drugs.
The market for Fmoc-protected amino acid derivatives has seen steady growth, driven by increasing R&D investments in biopharmaceuticals and therapeutic peptides. According to recent market analyses, the global peptide synthesis market is projected to maintain a compound annual growth rate (CAGR) of over 7% through 2030, with specialty amino acid derivatives like 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid representing a significant portion of this growth. Pharmaceutical companies and contract research organizations are particularly interested in these high-purity building blocks to support their drug discovery pipelines.
Quality control is paramount when working with peptide synthesis intermediates. Reputable suppliers of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid typically provide comprehensive analytical data including HPLC chromatograms, mass spectrometry results, and 1H/13C NMR spectra to verify purity and identity. The compound should be stored under inert atmosphere at low temperatures to maintain stability, especially for long-term storage. Proper handling and storage conditions are essential to preserve the reactivity of the carboxylic acid functionality and prevent premature cleavage of the Fmoc protecting group.
Recent advances in peptide drug development have created new opportunities for specialized building blocks. The unique structure of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid makes it particularly suitable for creating peptide conjugates with improved pharmacokinetic properties. Researchers are exploring its use in developing cell-penetrating peptides, peptide-drug conjugates, and targeted therapeutics - all areas receiving significant attention in current medicinal chemistry research.
From a regulatory perspective, as a non-natural amino acid derivative, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid is generally considered a research chemical rather than an active pharmaceutical ingredient (API). However, manufacturers and users should still ensure compliance with relevant chemical safety regulations and maintain proper documentation for Good Laboratory Practice (GLP) and Good Manufacturing Practice (GMP) applications where required.
The synthesis of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid typically involves multi-step organic transformations starting from commercially available amino acid precursors. Key steps often include selective protection/deprotection sequences, amide bond formation, and final purification by flash chromatography or preparative HPLC. Process optimization continues to be an active area of research, with efforts focused on improving yields, reducing solvent usage, and developing more sustainable synthetic routes.
Looking ahead, the applications of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid are expected to expand further as peptide therapeutics continue to gain traction in treating various diseases. Its unique structural features position it as a valuable tool for medicinal chemists working on next-generation peptide-based drugs, particularly in areas like cancer therapeutics, metabolic disease treatment, and central nervous system disorders. As research in these fields progresses, the demand for high-quality, specialized amino acid derivatives like this compound is likely to increase correspondingly.
2172124-98-8 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidohexanoic acid) 関連製品
- 2229022-28-8(1-(4-bromo-2-fluorophenyl)-2,2-dimethylcyclopropylmethanol)
- 1805271-19-5(6-Chloro-2-(difluoromethyl)-4-methylpyridine-3-acetic acid)
- 2034430-68-5(4-[[1-[(2-Chlorophenyl)sulfonyl]-4-piperidinyl]oxy]-1,6-dimethyl-2(1H)-pyridinone)
- 477886-88-7(2-((Z)-1-{2-(2-Chloro-1,3-thiazol-5-yl)methoxyphenyl}ethylidene)-1-hydrazinecarbothioamide)
- 2326938-46-7(5-ethyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one)
- 259827-72-0(Methyl 4-nitrophenyl hexylphosphonate)
- 877977-43-0(2-chloro-N-(1-cyclopropylethyl)acetamide)
- 1361790-22-8(2-Cyano-6-(trifluoromethoxy)pyridine-3-acetonitrile)
- 2548978-56-7(2-cyclopropyl-N-(3-methyl-1,2-oxazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 67886-70-8(6-Methoxy-2-cyanonaphthalene)



